

Preparing Stock Solutions of dBET57 for Preclinical Research

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Compound of Interest

Compound Name: dBET57

Cat. No.: B606976

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

dBET57 is a potent and selective heterobifunctional small molecule degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4.^{[1][2][3][4][5]} As a Proteolysis Targeting Chimera (PROTAC), **dBET57** functions by inducing the selective proteasomal degradation of the first bromodomain of BRD4 (BRD4BD1), while being inactive on the second bromodomain (BRD4BD2).^{[2][4][5]} It achieves this by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.^{[4][6][7]} This targeted degradation of BRD4 has shown anti-cancer effects in various models, including neuroblastoma, by disrupting super-enhancer-mediated gene expression.^{[1][6]}

This document provides detailed protocols for the preparation of **dBET57** stock solutions for use in in vitro and in vivo research applications.

Data Presentation

A summary of the key quantitative data for **dBET57** is presented in the table below for easy reference.

Parameter	Value	Source(s)
Molecular Formula	C34H31ClN8O5S	[2][3][4]
Molecular Weight	699.18 g/mol	[2][3][8]
CAS Number	1883863-52-2	[2][3][4]
Appearance	Solid	[4]
Purity	≥98%	[4][8]
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	[2][3][4][8]
Sparingly soluble in Ethanol (e.g., 12 mg/mL)	[2]	
Insoluble in Water	[2]	
Storage (Powder)	-20°C for up to 3 years	[2][3][8]
Storage (Stock Solution)	-80°C for up to 1 year; -20°C for 1-6 months	[2][5]

Experimental Protocols

Preparation of a 10 mM dBET57 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **dBET57** in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

- **dBET57** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Equilibrate dBET57:** Allow the vial of **dBET57** powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
- **Weigh dBET57:** Accurately weigh a precise amount of **dBET57** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.99 mg of **dBET57**.
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **dBET57** powder. For a 10 mM solution with 6.99 mg of **dBET57**, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until all the **dBET57** powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
- **Storage:** Store the aliquots at -20°C or -80°C. For long-term storage (up to 1 year), -80°C is recommended.^[2] For shorter-term storage (1-6 months), -20°C is suitable.^[5] Protect from light.^[5]

Preparation of dBET57 Formulation for In Vivo Studies

This protocol provides an example of a formulation for the intraperitoneal (i.p.) injection of **dBET57** in animal models, such as mice.

Materials:

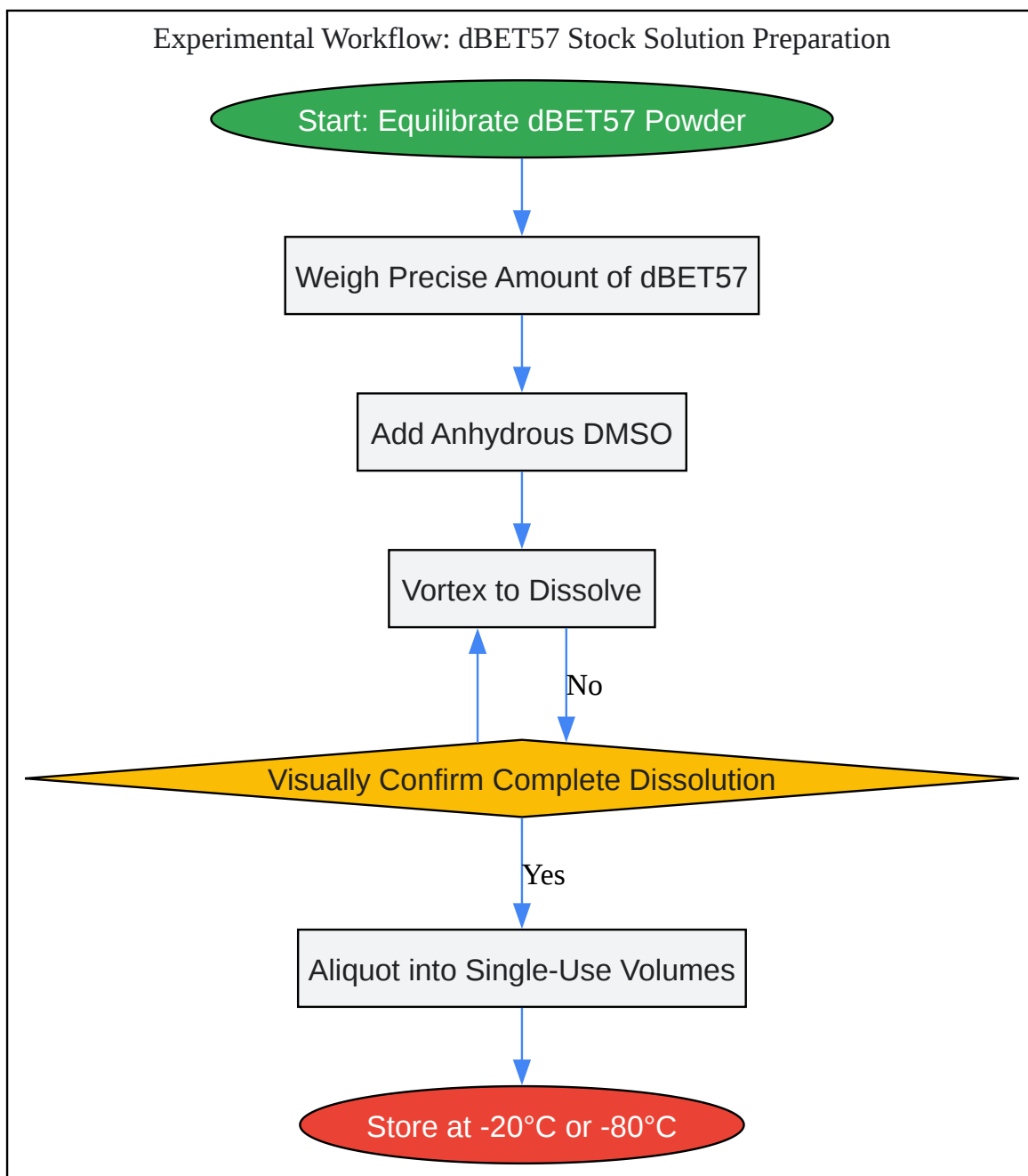
- 10 mM **dBET57** stock solution in DMSO

- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or ddH₂O
- Sterile tubes for mixing
- Pipettes and sterile filter tips

Procedure:

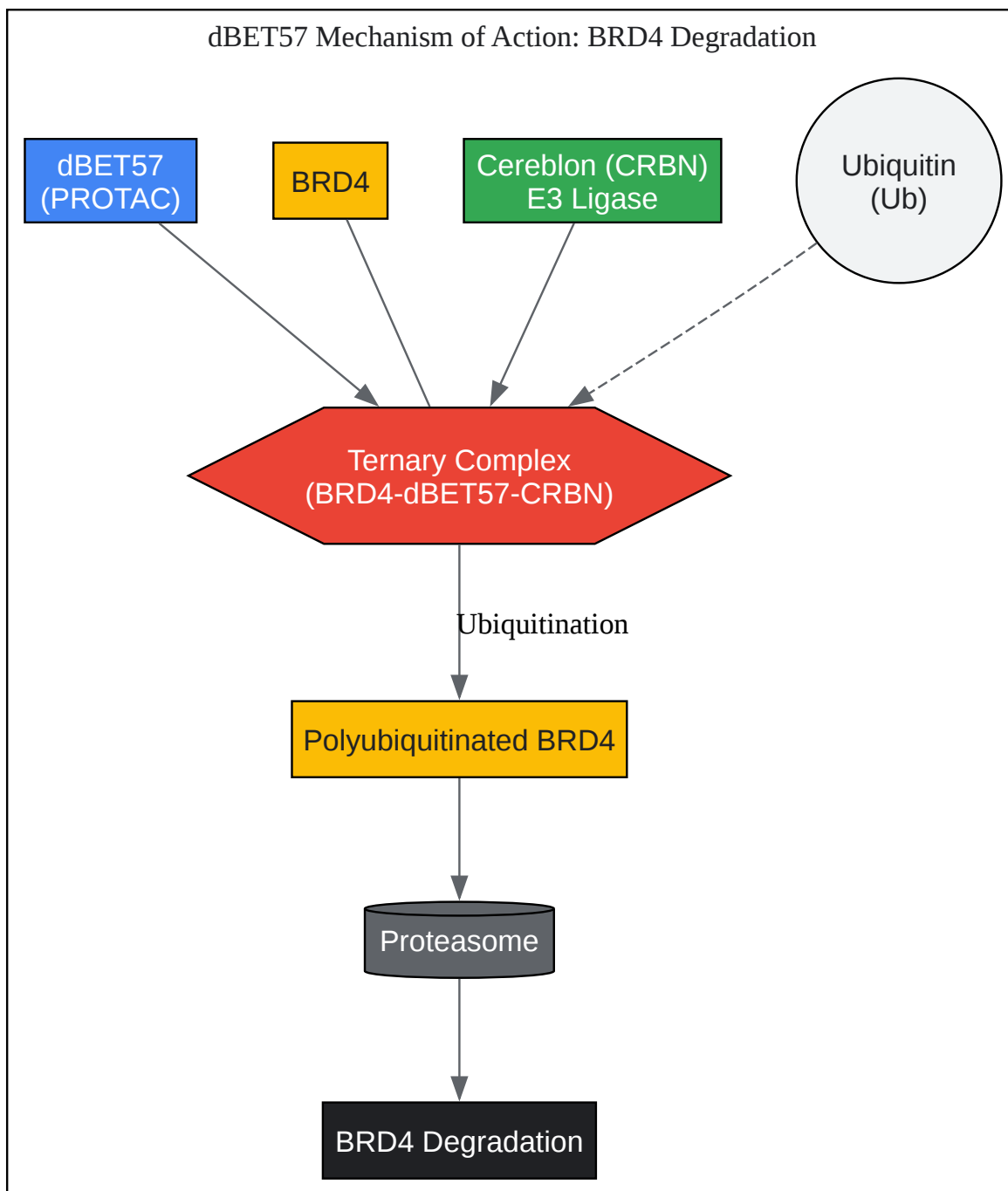
- Prepare the Vehicle Components: In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
 - 40% PEG300
 - 5% Tween 80
 - 50% ddH₂O or saline
- Add **dBET57** Stock Solution: To prepare a final injection solution, add 5% of the 10 mM **dBET57** stock solution in DMSO to the pre-mixed vehicle. For example, to prepare 1 mL of the final formulation, add 50 µL of the 10 mM **dBET57** stock to 950 µL of the vehicle.
- Mix Thoroughly: Vortex the final solution until it is clear and homogenous. This formulation should be prepared fresh before each use.

Mandatory Visualizations



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Caption: Workflow for preparing a **dBET57** stock solution.



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Caption: Signaling pathway of **dBET57**-induced BRD4 degradation.

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